molecular formula C12H14Cl3N5O2S B3140629 N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine CAS No. 478032-13-2

N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine

Cat. No.: B3140629
CAS No.: 478032-13-2
M. Wt: 398.7 g/mol
InChI Key: SZNHJZPDGMEPBI-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is a triazole-based compound notable for its distinctive trichlorophenyl group and sulfonyl functionalities. This compound has piqued the interest of researchers due to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine typically involves multiple steps. A common synthetic route includes:

  • Formation of the triazole ring through cyclization reactions involving hydrazines and nitriles or amidines.

  • Introduction of the dimethylamino group via alkylation or nucleophilic substitution.

  • Attachment of the trichlorophenylsulfonyl group through sulfonylation reactions, utilizing sulfonyl chlorides under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound might be scaled up using more robust and cost-effective methods, such as flow chemistry. Continuous processes ensure better control over reaction parameters and product quality. The use of automated systems and high-throughput screening optimizes reaction conditions and improves yields.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine undergoes various types of reactions:

  • Oxidation: : Typically involves oxidizing agents like hydrogen peroxide, yielding oxidized derivatives.

  • Reduction: : Use of reducing agents like sodium borohydride can reduce the compound to form different analogs.

  • Substitution: : Halogenated compounds can substitute with nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: : Amines, thiols, and alcohols

Major Products

  • Oxidation products (often hydroxylated derivatives)

  • Reduced forms (such as amines)

  • Substituted triazole derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine finds diverse applications, which include:

Chemistry: : Utilized in the synthesis of more complex molecules due to its versatile reactive sites.

Biology: : Serves as a scaffold in drug design for its stability and ability to interact with biological targets.

Medicine: : Explored for potential pharmaceutical applications, particularly in developing compounds with antifungal, antiviral, or anticancer properties.

Industry: : Applied in material sciences for its chemical stability and in manufacturing specialty chemicals.

Mechanism of Action

This compound exerts its effects through various mechanisms depending on its application:

  • Molecular Targets: : Interacts with proteins or enzymes, affecting their activity.

  • Pathways Involved: : May inhibit specific signaling pathways or disrupt cellular processes.

Comparison with Similar Compounds

N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is unique compared to other triazole derivatives because of its specific substituents, which provide enhanced stability and biological activity.

Similar Compounds

  • 1,2,4-Triazole-based antifungals (e.g., fluconazole)

  • Sulfonyl-containing pharmaceuticals (e.g., sulfa drugs)

This compound stands out due to the presence of both the dimethylamino and trichlorophenylsulfonyl groups, which endow it with distinctive chemical properties and potential therapeutic benefits.

Properties

IUPAC Name

3-N,3-N,5-N,5-N-tetramethyl-1-(2,4,5-trichlorophenyl)sulfonyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3N5O2S/c1-18(2)11-16-12(19(3)4)20(17-11)23(21,22)10-6-8(14)7(13)5-9(10)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNHJZPDGMEPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 3
Reactant of Route 3
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 4
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 5
Reactant of Route 5
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Reactant of Route 6
Reactant of Route 6
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine

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